![molecular formula C13H28O2SSn B12273609 Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(trimethylstannyl)thio]-, isooctyl ester (9CI): is a chemical compound with the molecular formula C13H28O2SSn It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [(trimethylstannyl)thio] group, and the esterification is done with isooctyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester typically involves the reaction of acetic acid with [(trimethylstannyl)thio] and isooctyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where acetic acid is reacted with [(trimethylstannyl)thio] and isooctyl alcohol in the presence of suitable catalysts. The reaction conditions are carefully monitored to achieve high efficiency and product quality. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the [(trimethylstannyl)thio] group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(trimethylstannyl)thio] group to thiols or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isooctyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced esters.
Substitution: New esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the [(trimethylstannyl)thio] group.
- Acts as a precursor for the synthesis of other organotin compounds.
Biology:
- Investigated for its potential biological activity due to the presence of the organotin moiety.
Medicine:
- Potential applications in medicinal chemistry for the development of new drugs or therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, [(trimethylstannyl)thio]-, isooctyl ester involves its interaction with molecular targets through the [(trimethylstannyl)thio] group. This group can participate in various chemical reactions, such as binding to proteins or enzymes, thereby modulating their activity. The pathways involved may include oxidative stress pathways, where the compound induces or inhibits oxidative reactions.
Comparaison Avec Des Composés Similaires
Acetic acid, [(trimethylstannyl)thio]-: Similar structure but without the isooctyl ester group.
Thioacetic acid derivatives: Compounds with similar thioester functionality but different substituents.
Uniqueness:
- The presence of the isooctyl ester group in acetic acid, [(trimethylstannyl)thio]-, isooctyl ester imparts unique solubility and reactivity properties compared to other similar compounds.
- The trimethylstannyl group provides distinct chemical reactivity, making it valuable for specific synthetic applications.
Propriétés
Formule moléculaire |
C13H28O2SSn |
|---|---|
Poids moléculaire |
367.1 g/mol |
Nom IUPAC |
2-(6-methylheptoxy)-2-oxoethanethiolate;trimethylstannanylium |
InChI |
InChI=1S/C10H20O2S.3CH3.Sn/c1-9(2)6-4-3-5-7-12-10(11)8-13;;;;/h9,13H,3-8H2,1-2H3;3*1H3;/q;;;;+1/p-1 |
Clé InChI |
OYLOJAUHESQAGW-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOC(=O)C[S-].C[Sn+](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Benzyl-4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B12273527.png)
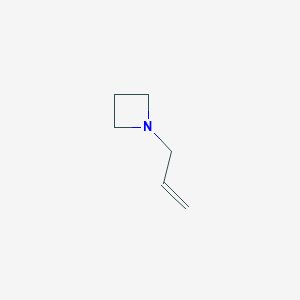
![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
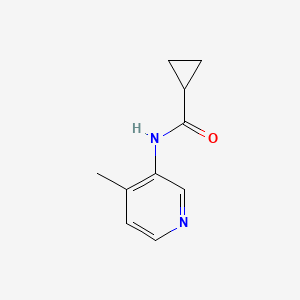
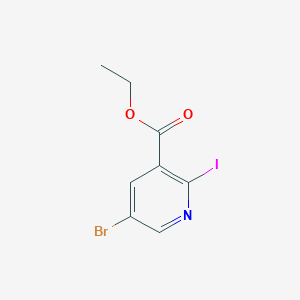
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
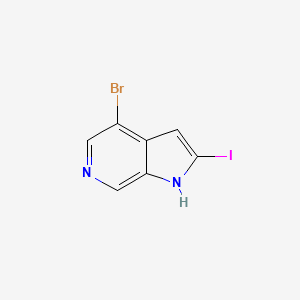
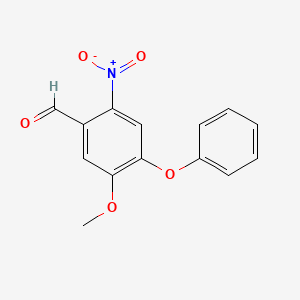

![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)
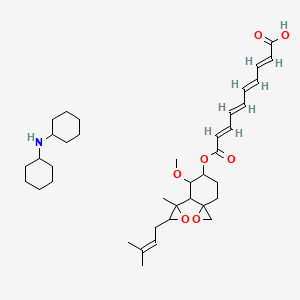
![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
